2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with the molecular formula C24H20ClN3O2S and a molecular weight of 449.963 g/mol This compound is notable for its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the final step involves the formation of the acetamide linkage through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The chlorophenyl and dimethylphenylacetamide groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE : This compound features a hexahydro1benzothieno[2,3-d]pyrimidine core .
2-{[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE: This compound has a similar core structure but includes a cyclopenta[4,5]thieno[2,3-d]pyrimidine moiety.
Uniqueness
The uniqueness of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research applications .
Properties
Molecular Formula |
C24H20ClN3O2S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-6-5-9-20(16(15)2)26-22(29)14-31-24-27-21-8-4-3-7-19(21)23(30)28(24)18-12-10-17(25)11-13-18/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
ZNOYTCWBOLZXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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